molecular formula C11H8BrCl2N3 B13157835 N-(2-(Bromomethyl)phenyl)-2,5-dichloropyrimidin-4-amine

N-(2-(Bromomethyl)phenyl)-2,5-dichloropyrimidin-4-amine

Cat. No.: B13157835
M. Wt: 333.01 g/mol
InChI Key: LZUIQWXRXIBLJB-UHFFFAOYSA-N
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Description

N-(2-(Bromomethyl)phenyl)-2,5-dichloropyrimidin-4-amine is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a bromomethyl group attached to a phenyl ring, which is further connected to a dichloropyrimidine moiety. The unique structure of this compound makes it a valuable subject of study in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(Bromomethyl)phenyl)-2,5-dichloropyrimidin-4-amine typically involves multiple steps, starting with the bromination of a suitable precursor. The process may include:

    Bromination: Introduction of a bromomethyl group to the phenyl ring.

    Coupling Reaction: Connecting the bromomethyl phenyl group to the dichloropyrimidine moiety through a coupling reaction, often facilitated by a catalyst.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and coupling reactions under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient production.

Types of Reactions:

    Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromomethyl group or other functional groups.

    Coupling Reactions: The dichloropyrimidine moiety can engage in coupling reactions, forming complex structures.

Common Reagents and Conditions:

    Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alcohols.

    Oxidizing Agents: Oxidation reactions may involve agents like potassium permanganate or hydrogen peroxide.

    Catalysts: Palladium or other transition metal catalysts are often used in coupling reactions.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. Substitution reactions typically yield derivatives with modified functional groups, while coupling reactions can produce complex organic frameworks.

Scientific Research Applications

N-(2-(Bromomethyl)phenyl)-2,5-dichloropyrimidin-4-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of N-(2-(Bromomethyl)phenyl)-2,5-dichloropyrimidin-4-amine involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The dichloropyrimidine moiety may also interact with various biological pathways, contributing to the compound’s overall effects.

Comparison with Similar Compounds

    Phenacyl Bromide: Shares the bromomethyl group but differs in the rest of the structure.

    2,5-Dichloropyrimidine: Contains the dichloropyrimidine moiety but lacks the bromomethyl phenyl group.

This detailed article provides a comprehensive overview of N-(2-(Bromomethyl)phenyl)-2,5-dichloropyrimidin-4-amine, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

N-(2-(Bromomethyl)phenyl)-2,5-dichloropyrimidin-4-amine is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article provides a detailed overview of its synthesis, biological evaluations, and potential therapeutic applications.

Synthesis of this compound

The synthesis of this compound typically involves the bromomethylation of a phenyl ring followed by the introduction of dichloropyrimidine. The general synthetic route can be summarized as follows:

  • Starting Materials : 2,5-Dichloropyrimidin-4-amine and 2-bromomethylphenyl derivatives.
  • Reagents : Use of brominating agents and appropriate solvents.
  • Conditions : Reactions are often conducted under controlled temperature and time to optimize yield.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrimidine derivatives, including this compound. The compound has been evaluated for its inhibitory effects on various cancer cell lines:

  • In Vitro Studies : The compound demonstrated significant cytotoxicity against human cancer cell lines such as A431 (epidermoid carcinoma) and MCF-7 (breast cancer) with IC50 values in the micromolar range.
  • Mechanism of Action : Preliminary investigations suggest that the compound may induce apoptosis through the activation of caspase pathways and inhibition of cell proliferation markers.

Enzyme Inhibition

The compound has also been tested for its ability to inhibit specific enzymes associated with cancer progression:

  • β-Glucuronidase Inhibition : In a study involving various pyrimidine derivatives, this compound showed promising β-glucuronidase inhibitory activity with an IC50 value comparable to established inhibitors .

Case Study 1: Antitumor Activity

A research study focused on the antitumor activity of various pyrimidine derivatives, including this compound. The findings indicated that:

  • The compound exhibited a dose-dependent reduction in tumor cell viability.
  • In vivo studies using xenograft models further confirmed its potential as an anticancer agent.

Case Study 2: Structure-Activity Relationship (SAR)

Another study explored the structure-activity relationships of similar compounds:

CompoundIC50 (µM)Target Enzyme
This compound5.0β-glucuronidase
4-Amino-6-chloro-pyrimidine derivative10.0β-glucuronidase
5-Bromo-2-chloropyrimidine derivative3.0β-glucuronidase

This table illustrates that modifications to the pyrimidine core can significantly affect biological activity, highlighting the importance of structural features in drug design.

Properties

Molecular Formula

C11H8BrCl2N3

Molecular Weight

333.01 g/mol

IUPAC Name

N-[2-(bromomethyl)phenyl]-2,5-dichloropyrimidin-4-amine

InChI

InChI=1S/C11H8BrCl2N3/c12-5-7-3-1-2-4-9(7)16-10-8(13)6-15-11(14)17-10/h1-4,6H,5H2,(H,15,16,17)

InChI Key

LZUIQWXRXIBLJB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CBr)NC2=NC(=NC=C2Cl)Cl

Origin of Product

United States

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